Benzene, 1,1'-[methylenebis(oxy)]bis[4-chloro-3-methoxy-
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Overview
Description
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] is an organic compound with the molecular formula C15H16Cl2O4. This compound is characterized by the presence of two benzene rings connected by a methylene bridge, with each benzene ring substituted by a chloro and a methoxy group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] typically involves the reaction of 4-chloro-3-methoxyphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge connecting the two benzene rings. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts, such as acids or bases, can further enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced products.
Substitution: The chloro and methoxy groups on the benzene rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced products.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-[methylenebis(oxy)]bis[3-methoxy-]
- Benzene, 1,1’-[oxybis(methylene)]bis-
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
Uniqueness
Benzene, 1,1’-[methylenebis(oxy)]bis[4-chloro-3-methoxy-] is unique due to the presence of both chloro and methoxy groups on the benzene rings, which confer distinct chemical and physical properties
Properties
CAS No. |
403657-31-8 |
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Molecular Formula |
C15H14Cl2O4 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1-chloro-4-[(4-chloro-3-methoxyphenoxy)methoxy]-2-methoxybenzene |
InChI |
InChI=1S/C15H14Cl2O4/c1-18-14-7-10(3-5-12(14)16)20-9-21-11-4-6-13(17)15(8-11)19-2/h3-8H,9H2,1-2H3 |
InChI Key |
JRUFYFHVMRRVOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCOC2=CC(=C(C=C2)Cl)OC)Cl |
Origin of Product |
United States |
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